molecular formula C16H16N2O3S B5828834 3,5-dimethoxy-N-(phenylcarbamothioyl)benzamide

3,5-dimethoxy-N-(phenylcarbamothioyl)benzamide

Cat. No.: B5828834
M. Wt: 316.4 g/mol
InChI Key: UJFSBFFUEQXYMN-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(phenylcarbamothioyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of methoxy groups at the 3 and 5 positions of the benzamide ring and a phenylcarbamothioyl group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

3,5-dimethoxy-N-(phenylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-20-13-8-11(9-14(10-13)21-2)15(19)18-16(22)17-12-6-4-3-5-7-12/h3-10H,1-2H3,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFSBFFUEQXYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(phenylcarbamothioyl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with phenylthiourea to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(phenylcarbamothioyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

3,5-dimethoxy-N-(phenylcarbamothioyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(phenylcarbamothioyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed cytotoxic effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethoxy-N-(phenylcarbamothioyl)benzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties

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